molecular formula C7H17N3O2S B13253692 (3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide

(3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide

Cat. No.: B13253692
M. Wt: 207.30 g/mol
InChI Key: XZFHHGBSNHCNLD-SSDOTTSWSA-N
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Description

(3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide is a chiral compound with a piperidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Amino Group: The amino group can be introduced via reductive amination or other suitable methods.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the amine with a sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the sulfonamide group or other functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the amino or sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-3-amino-N,N-dimethylpiperidine-1-carboxamide
  • (3R)-3-amino-N,N-dimethylpiperidine-1-phosphamide
  • (3R)-3-amino-N,N-dimethylpiperidine-1-thioamide

Uniqueness

(3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide is unique due to its specific functional groups and chiral center, which confer distinct chemical and biological properties. Its sulfonamide group, in particular, differentiates it from other similar compounds and contributes to its specific reactivity and applications.

Properties

Molecular Formula

C7H17N3O2S

Molecular Weight

207.30 g/mol

IUPAC Name

(3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide

InChI

InChI=1S/C7H17N3O2S/c1-9(2)13(11,12)10-5-3-4-7(8)6-10/h7H,3-6,8H2,1-2H3/t7-/m1/s1

InChI Key

XZFHHGBSNHCNLD-SSDOTTSWSA-N

Isomeric SMILES

CN(C)S(=O)(=O)N1CCC[C@H](C1)N

Canonical SMILES

CN(C)S(=O)(=O)N1CCCC(C1)N

Origin of Product

United States

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